1-Cyclohexylpiperidin-4-one

Description

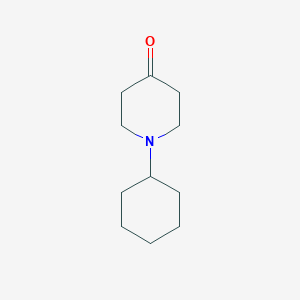

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYHUQVNANUTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482520 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16771-84-9 | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexylpiperidin-4-one, a pivotal heterocyclic ketone in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, explore robust synthetic methodologies with detailed, field-tested protocols, and discuss its significant applications as a versatile building block in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important chemical entity.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in the architecture of natural products and pharmacologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating specific interactions with biological targets. Within this class, piperidin-4-one and its N-substituted derivatives are of paramount importance, serving as versatile intermediates for chemical elaboration.[3]

1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9) is a prime example of such a key building block.[4] The molecule combines the foundational piperidin-4-one core with an N-cyclohexyl group. This substituent significantly increases the molecule's lipophilicity and steric bulk, properties that medicinal chemists strategically manipulate to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The ketone at the 4-position is a versatile functional handle, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations, opening pathways to a vast array of more complex molecular structures.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of 1-Cyclohexylpiperidin-4-one are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO | [4] |

| Molecular Weight | 181.27 g/mol | [4] |

| CAS Number | 16771-84-9 | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 95 °C at 0.4 mmHg | |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.18 ± 0.20 |

Spectroscopic Profile

The structural features of 1-Cyclohexylpiperidin-4-one give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals. The protons of the cyclohexyl ring will appear as a series of broad multiplets in the upfield region (approx. 1.0-2.5 ppm). The protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) will likely appear as multiplets around 2.5-3.0 ppm, while the protons adjacent to the carbonyl group (positions 3 and 5) would be expected further downfield, around 2.2-2.6 ppm. The single proton on the cyclohexyl ring attached to the nitrogen will be a multiplet, likely overlapped with other signals.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the carbonyl carbon significantly downfield (typically >200 ppm). The carbons of the piperidone ring adjacent to the nitrogen will be in the 40-60 ppm range, while those adjacent to the carbonyl will be slightly more deshielded. The carbons of the cyclohexyl ring will appear in the 25-40 ppm range, with the carbon attached to the nitrogen being the most downfield of this group.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch, typically appearing around 1710-1725 cm⁻¹. The C-N stretching vibration will be present in the 1100-1300 cm⁻¹ region. The spectrum will also be dominated by C-H stretching and bending vibrations from the numerous aliphatic CH₂ groups.

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.[6][7] Common fragments could include the loss of the cyclohexyl group or cleavage of the piperidone ring. For instance, cleavage of the bond between the nitrogen and the cyclohexyl group could lead to a fragment ion corresponding to the piperidin-4-one cation.

Synthesis of 1-Cyclohexylpiperidin-4-one

Several synthetic strategies can be employed to construct 1-Cyclohexylpiperidin-4-one. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Reductive Amination (Preferred Modern Approach)

Reductive amination is one of the most efficient and widely used methods for forming C-N bonds in pharmaceutical synthesis.[8] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This one-pot procedure avoids the isolation of the often-unstable imine intermediate and typically provides high yields.[9]

The synthesis of 1-Cyclohexylpiperidin-4-one via this method involves the reaction of 4-piperidone with cyclohexanone.

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

-

Rationale: This protocol is adapted from well-established procedures for the synthesis of N-substituted piperidines.[10][11] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is milder and more selective than agents like sodium borohydride, capable of reducing the iminium ion in the presence of the starting ketone without significantly reducing the ketone itself.[12]

-

Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclohexylamine (1.1 eq), and dichloromethane (DCM, approx. 5 mL per mmol of 4-piperidone).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-Cyclohexylpiperidin-4-one.

-

Method 2: Dieckmann Condensation Approach

A more classical, multi-step approach involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[13][14] This method is foundational for synthesizing 5- and 6-membered rings.[15]

Caption: Synthetic utility of the ketone.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-Cyclohexylpiperidin-4-one are essential for ensuring safety. The information provided here is a summary based on typical safety data for similar compounds.

-

Hazard Identification:

-

May cause skin irritation.

-

Causes serious eye damage/irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

-

-

First-Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

1-Cyclohexylpiperidin-4-one is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable methods like reductive amination, and its physicochemical properties are well-defined. The true power of this molecule lies in the reactivity of its ketone group, which serves as a gateway to a vast chemical space of potentially therapeutic agents. As the demand for novel and diverse small-molecule drugs continues, the importance of versatile and reliable building blocks like 1-Cyclohexylpiperidin-4-one will only grow, solidifying its place as a cornerstone of pharmaceutical research and development.

References

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Retrieved from [Link]

-

Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Cyclohexyl-2,5-dimethylpiperidin-4-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. (2007). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Phenylcyclohexyl)piperidin-4-one | C17H23NO | CID 425091. PubChem. Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Retrieved from [Link]

-

Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

- Google Patents. (n.d.). US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil.

- Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.

-

Sciencemadness.org. (2013). N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-cyclohexyl-. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

-

Diva-portal.org. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine | C5H11N | CID 8082. PubChem. Retrieved from [Link]

-

Knockhardy Publishing. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g).... Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Cyclohexyl-4-(4-fluorophenyl)piperazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Retrieved from [Link]

-

ResearchGate. (2025). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. NIST WebBook. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. sciencemadness.org [sciencemadness.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Characteristics of 1-Cyclohexylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Cyclohexylpiperidin-4-one Scaffold

1-Cyclohexylpiperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core N-substituted with a cyclohexyl group. This molecule, with the chemical formula C₁₁H₁₉NO and a molecular weight of 181.28 g/mol , serves as a pivotal building block in synthetic organic and medicinal chemistry.[1] The piperidine ring is a privileged scaffold, frequently incorporated into the structures of natural products and a vast array of pharmaceutical agents, owing to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[2][3] The presence of both a reactive ketone and a tertiary amine within the 1-cyclohexylpiperidin-4-one structure provides versatile handles for a multitude of chemical transformations, making it a valuable intermediate in the synthesis of more complex and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the chemical characteristics of 1-cyclohexylpiperidin-4-one, including its synthesis, reactivity, spectral properties, and analytical methodologies, to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Cyclohexylpiperidin-4-one is presented in the table below. These properties are crucial for its handling, purification, and use in various synthetic applications.

| Property | Value | Source |

| CAS Number | 16771-84-9 | PubChem |

| Molecular Formula | C₁₁H₁₉NO | [1] |

| Molecular Weight | 181.28 g/mol | [1] |

| Appearance | Not specified (likely a colorless to pale yellow oil or solid) | General knowledge |

| Boiling Point | 95 °C at 0.4 mmHg | ChemicalBook |

| Density | 1.041 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.18 ± 0.20 (Predicted) | ChemicalBook |

Synthesis of 1-Cyclohexylpiperidin-4-one: Key Methodologies

The synthesis of 1-Cyclohexylpiperidin-4-one can be approached through several strategic routes, primarily involving the formation of the N-cyclohexyl bond to a pre-existing piperidone core or the construction of the piperidone ring itself.

Method 1: N-Alkylation of 4-Piperidone

A direct and common method for the synthesis of 1-Cyclohexylpiperidin-4-one is the N-alkylation of 4-piperidone with a suitable cyclohexylating agent, such as cyclohexyl bromide or iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Reaction Scheme:

Sources

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Innovation

In the intricate world of medicinal chemistry and drug development, the final, celebrated therapeutic agent often stands on the shoulders of countless, lesser-known molecular precursors. 1-Cyclohexylpiperidin-4-one is a prime example of such a foundational scaffold. While not a therapeutic agent in itself, its unique combination of a reactive ketone functional group and a lipophilic N-cyclohexyl substituent makes it an invaluable starting point for the synthesis of complex, pharmacologically active molecules. This guide, intended for the discerning researcher, delves into the core technical aspects of this versatile intermediate, moving beyond simple data recitation to explore the causality behind its synthesis, the nuances of its characterization, and its proven potential in the development of next-generation therapeutics.

Section 1: Physicochemical and Structural Characteristics

1-Cyclohexylpiperidin-4-one is an organic compound featuring a piperidin-4-one ring system where the nitrogen atom is substituted with a cyclohexyl group.[1] This structural arrangement confers a balance of polarity from the ketone and nitrogen functionalities, and lipophilicity from the cyclohexyl and piperidine rings.

| Property | Value | Source |

| CAS Number | 16771-84-9 | [1] |

| Molecular Formula | C₁₁H₁₉NO | [1] |

| Molecular Weight | 181.28 g/mol | [1] |

| Boiling Point | 95 °C at 0.4 mmHg | Chemical Supplier Data |

| Density | ~1.041 g/cm³ (Predicted) | [1] |

The ketone at the 4-position is a key feature, serving as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The N-cyclohexyl group is not merely a passive substituent; it significantly influences the molecule's steric profile and lipophilicity, which in turn can affect the pharmacokinetic properties of its downstream derivatives.[1]

Section 2: Synthesis of 1-Cyclohexylpiperidin-4-one: A Tale of Two Pathways

The construction of the 1-Cyclohexylpiperidin-4-one scaffold can be approached through several synthetic strategies. Here, we detail two of the most logical and field-proven methodologies: N-alkylation of 4-piperidone and reductive amination.

Pathway A: N-Alkylation of 4-Piperidone

This classical approach involves the direct alkylation of the 4-piperidone nitrogen with a cyclohexyl electrophile, typically a cyclohexyl halide. This is a standard SN2 (nucleophilic substitution) reaction.[2]

Detailed Protocol: N-Alkylation of 4-Piperidone Hydrochloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 equiv), potassium carbonate (K₂CO₃, 2.5 equiv), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Causality Insight: 4-Piperidone is often supplied as its hydrochloride salt for stability. A base is therefore essential. An inorganic base like potassium carbonate is advantageous as it is inexpensive, effective, and easily removed by filtration. The excess is used to ensure complete neutralization and to drive the reaction forward by scavenging the HBr formed during the reaction. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[3]

-

-

Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 equiv) to the stirred suspension.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality Insight: Heating is necessary to provide the activation energy for the SN2 reaction, which can be sluggish with secondary halides like cyclohexyl bromide.

-

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield pure 1-Cyclohexylpiperidin-4-one.

Pathway B: Reductive Amination

An alternative and often cleaner approach is the reductive amination between cyclohexanone and 4-aminopiperidine, followed by hydrolysis of the resulting enamine, or more directly, between 4-piperidone and cyclohexylamine. A more common variant involves the reaction of a ketone with an amine in the presence of a reducing agent.[4]

Sources

Spectroscopic analysis of 1-Cyclohexylpiperidin-4-one.

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Cyclohexylpiperidin-4-one

This guide provides a comprehensive examination of the spectroscopic techniques used to characterize 1-Cyclohexylpiperidin-4-one, a key synthetic intermediate in pharmaceutical research.[1] As a building block, its structural integrity and purity are paramount, necessitating a multi-faceted analytical approach for unambiguous confirmation. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Analytical Framework

1-Cyclohexylpiperidin-4-one possesses a molecular formula of C₁₁H₁₉NO and a molecular weight of 181.27 g/mol .[2][3] The structure features a piperidin-4-one core, which is a common motif in medicinal chemistry, N-substituted with a cyclohexyl group.[1] This combination of a saturated heterocyclic ketone and an alicyclic amine substituent gives rise to a distinct and interpretable spectroscopic signature.

Our analysis will employ a synergistic workflow, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis.

Caption: A typical experimental workflow for comprehensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each proton and carbon atom. For a molecule like 1-Cyclohexylpiperidin-4-one, both ¹H and ¹³C NMR are indispensable.

Caption: Atom numbering scheme for 1-Cyclohexylpiperidin-4-one.

¹H NMR Spectroscopy

Principle & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electronegative atoms like nitrogen and oxygen withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm). The chair-like conformations of both the piperidine and cyclohexane rings result in distinct axial and equatorial protons, which couple to each other with different coupling constants (J-values), providing crucial stereochemical insights.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Cyclohexylpiperidin-4-one in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak.

Spectral Interpretation & Data: The spectrum is characterized by three main regions: the highly overlapped aliphatic signals of the cyclohexane ring, the distinct signals of the piperidine ring protons, and the unique signal of the proton on the nitrogen-bearing carbon of the cyclohexane ring.

-

Piperidine Protons (C2/C6 & C3/C5): The protons on carbons adjacent to the nitrogen (C2, C6) are deshielded and appear further downfield than those adjacent to the carbonyl group (C3, C5). Due to the influence of the carbonyl, the C3/C5 protons are also shifted downfield relative to a simple alkane. They typically appear as complex multiplets due to geminal and vicinal coupling.

-

Cyclohexyl Protons: The ten protons on the C2' to C6' carbons of the cyclohexyl ring will produce a series of broad, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm).

-

Methine Proton (C1'): The single proton on the carbon attached to the nitrogen (C1'-H) is the most downfield of the aliphatic protons due to the direct deshielding effect of the nitrogen atom. It will appear as a multiplet due to coupling with the adjacent C2' and C6' protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1'-H | 2.4 - 2.6 | Multiplet (tt) | 1H |

| C2-H ₂, C6-H ₂ | 2.6 - 2.8 | Multiplet | 4H |

| C3-H ₂, C5-H ₂ | 2.3 - 2.5 | Multiplet | 4H |

| C2'/C6'-H ₂ (ax, eq) | 1.6 - 1.9 | Multiplet | 4H |

| C3'/C5'/C4'-H ₂ (ax, eq) | 1.0 - 1.4 | Multiplet | 6H |

¹³C NMR Spectroscopy

Principle & Causality: The chemical shift of a ¹³C nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms. The carbonyl carbon is profoundly deshielded and appears significantly downfield. Carbons directly bonded to the nitrogen are also deshielded, but less so than the carbonyl carbon.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups (though no CH₃ groups are present here).

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Spectral Interpretation & Data: The key to assigning the ¹³C spectrum is identifying the unique, low-field carbonyl signal, followed by the carbons adjacent to the nitrogen, and finally the remaining aliphatic carbons.

-

Carbonyl Carbon (C4): The C=O group is the most deshielded carbon and will appear as a singlet at the far downfield end of the spectrum, typically >200 ppm.[4]

-

Carbons α to Nitrogen (C2, C6, C1'): These carbons are deshielded by the adjacent nitrogen. The C1' methine carbon will be distinct from the C2/C6 methylene carbons of the piperidine ring.

-

Carbons α to Carbonyl (C3, C5): These carbons are slightly deshielded by the carbonyl group.

-

Cyclohexyl Carbons (C2', C3', C4'): These purely aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C4 (C=O) | 208 - 212 | Absent |

| C1' (CH) | 60 - 65 | Positive |

| C2, C6 (CH₂) | 50 - 55 | Negative |

| C3, C5 (CH₂) | 40 - 45 | Negative |

| C2', C6' (CH₂) | 30 - 35 | Negative |

| C4' (CH₂) | 25 - 28 | Negative |

| C3', C5' (CH₂) | 24 - 26 | Negative |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific bond vibrations (stretching, bending). The frequency of absorption is characteristic of the bond type and its chemical environment, making it an excellent tool for identifying functional groups.

Experimental Protocol:

-

Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr salt plates to create a thin film. Alternatively, mix a small amount of solid sample with dry KBr powder and press it into a transparent pellet.

-

Background Scan: Perform a background scan of the empty spectrometer (or the pure salt plates/KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Spectral Interpretation & Data: The IR spectrum of 1-Cyclohexylpiperidin-4-one is dominated by two key features: the strong carbonyl stretch and the various C-H and C-N stretches.

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone will be prominent. For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.[5] This is often the most diagnostic peak in the spectrum.

-

C-H Stretch: Aliphatic C-H stretching vibrations from both the piperidine and cyclohexane rings will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C-N Stretch: The tertiary amine C-N stretching vibration is often weaker and appears in the fingerprint region, typically between 1150-1050 cm⁻¹.

Table 3: Key FT-IR Absorption Bands

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aliphatic C-H Stretch | 2850 - 2950 | Strong, Sharp |

| Ketone C=O Stretch | ~1715 | Strong, Sharp |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-N Stretch | 1050 - 1150 | Medium to Weak |

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common application for small molecules, a sample is ionized, and the resulting molecular ion (M⁺ or [M+H]⁺) confirms the molecular weight. The molecule can also fragment in a predictable manner, providing structural clues that act as a "fingerprint."

Experimental Protocol:

-

Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile, often with a trace of formic acid to promote protonation for Electrospray Ionization (ESI).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectral Interpretation & Data:

-

Molecular Ion: The primary goal is to identify the protonated molecular ion, [M+H]⁺, at an m/z of 182.28. The observation of this peak confirms the molecular weight of the compound.

-

Fragmentation: The N-cyclohexyl bond and the piperidine ring are common points of fragmentation. A key fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the cyclohexyl group or fragmentation of the piperidine ring.

Caption: A plausible fragmentation pathway for 1-Cyclohexylpiperidin-4-one in ESI-MS.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a self-validating system for the complete and unambiguous characterization of 1-Cyclohexylpiperidin-4-one. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, FT-IR confirms the presence of the critical ketone functional group, and MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated analytical approach ensures the identity and purity of this important synthetic building block, underpinning the reliability and reproducibility of subsequent research and development efforts.

References

-

PubChem. 1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Cyclohexylpiperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(1-Phenylcyclohexyl)piperidin-4-one. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. 1-Cyclohexyl-2,5-dimethylpiperidin-4-one. John Wiley & Sons, Inc. Available at: [Link]

-

PubChem. 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PLoS ONE, 18(9), e0290558. Available at: [Link]

-

Mohammad, A. T., et al. (2021). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2). Available at: [Link]

-

ResearchGate. 13C NMR spectrum of cyclohexyl-1,10-bis[4-(c-2-methylphenoxy)-a-hydroxypropylacrylate]. Available at: [Link]

-

NIST. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. National Institute of Standards and Technology. Available at: [Link]

-

Pandiarajan, K., et al. (1983). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 21(9), 560-565. Available at: [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

ResearchGate. (2007). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. Available at: [Link]

-

Al-Nahrain Journal of Science. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. Available at: [Link]

-

Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances. Available at: [Link]

-

mzCloud. 1 1 Phenylcyclohexyl 4 hydroxypiperidine. Available at: [Link]

-

SpectraBase. 1-Cyclohexyl-4-(4-fluorophenyl)piperazine - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]

-

Royal Society of Chemistry. (2016). IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid. New Journal of Chemistry. Available at: [Link]

-

Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Available at: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. Available at: [Link]

-

PubChem. 1-Cyclohexylheptan-1-one. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Piperidine. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Cyclohexylpiperidin-4-one | C11H19NO | CID 12252764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-CYCLOHEXYL-4-PIPERIDINONE | 16771-84-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Molecular Structure of 1-Cyclohexylpiperidin-4-one

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 1-Cyclohexylpiperidin-4-one, a key intermediate in synthetic and medicinal chemistry. The piperidin-4-one scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Understanding the precise three-dimensional arrangement, conformational dynamics, and electronic properties of its derivatives is therefore paramount for rational drug design and the development of novel chemical entities. This document details the synthesis, purification, and multi-faceted structural elucidation of 1-Cyclohexylpiperidin-4-one, employing a synergistic approach that combines spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling. Each protocol is presented as a self-validating system, emphasizing the causal links between experimental choices and the resultant data. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this versatile chemical building block.

Introduction: The Significance of the Piperidin-4-one Core

The piperidine ring is a foundational heterocyclic motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[3] When functionalized with a ketone at the 4-position, it becomes a piperidin-4-one, a versatile intermediate whose chemical reactivity can be precisely controlled for further molecular elaboration.[4][5] This scaffold is present in molecules exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and central nervous system effects.[2][6] The N-substituent on the piperidine ring, in this case, a cyclohexyl group, plays a critical role in modulating the molecule's lipophilicity, steric profile, and ultimately, its interaction with biological targets.[1] A thorough characterization of the N-cyclohexyl derivative is thus a prerequisite for its effective use in discovery programs.

Synthesis and Purification of 1-Cyclohexylpiperidin-4-one

The synthesis of N-substituted piperidin-4-ones is a well-established field. While various methods exist, one of the most direct and reliable approaches for a secondary amine precursor is reductive amination. This methodology ensures high yields and atom economy.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a robust procedure for synthesizing the title compound from commercially available starting materials. The causality is clear: an initial condensation between a ketone and a primary amine forms a transient enamine/iminium ion, which is then reduced in situ to the desired secondary amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane or methanol (approx. 0.5 M), add cyclohexylamine (1.1 eq).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is deliberate; it is selective for imines over ketones, preventing over-reduction of the starting dione.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 1-Cyclohexylpiperidin-4-one.

-

Validation: The purity of the final compound should be confirmed by NMR spectroscopy and its melting point should be recorded.

Spectroscopic Characterization

Spectroscopic methods provide the foundational evidence for molecular structure by probing the chemical environment of atoms and the nature of their bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of both the cyclohexyl and piperidinyl rings. Protons on carbons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at a lower field (higher ppm). The integration of signals will correspond to the number of protons in each unique environment.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of 200-210 ppm. The remaining aliphatic carbons of the two rings will appear in the upfield region (20-60 ppm). The number of distinct signals will provide information about the molecule's symmetry.

| Data Type | Expected Observation | Interpretation |

| ¹H NMR | Multiple signals in the 1.0-3.5 ppm range | Confirms the aliphatic nature of the molecule. Protons α to N and C=O are shifted downfield. |

| ¹³C NMR | Signal at ~208 ppm | Characteristic of a ketone carbonyl carbon. |

| Signals in the 20-60 ppm range | Aliphatic carbons of the piperidine and cyclohexane rings. | |

| DEPT-135 | C=O signal absent, CH₂ signals negative, CH signals positive | Differentiates between CH, CH₂, and CH₃ groups, confirming the carbon framework. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most critical diagnostic peak for 1-Cyclohexylpiperidin-4-one is the carbonyl stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Ketone (C=O) | ~1715 cm⁻¹ | Strong, sharp absorption |

| C-N Stretch | 1100-1250 cm⁻¹ | Moderate absorption |

| C-H (sp³) Stretch | 2850-3000 cm⁻¹ | Strong, sharp absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For C₁₁H₁₉NO, the expected exact mass can be calculated and compared with the observed molecular ion peak (M⁺).

Crystallographic Analysis for Definitive Structure

While spectroscopy provides compelling evidence, single-crystal X-ray diffraction offers unambiguous proof of molecular structure, providing precise bond lengths, bond angles, and the solid-state conformation.[7]

Single-Crystal X-ray Diffraction Protocol

-

Crystal Growth (Self-Validation): Obtaining high-quality single crystals is the most critical step.[8] This is often achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture). The formation of well-defined, non-twinned crystals is the first validation point.

-

Data Collection: A suitable crystal is mounted on a goniometer and subjected to a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the positions of all non-hydrogen atoms. The structural model is then refined to best fit the experimental data.

-

Data Interpretation: The final output provides a definitive 3D structure, confirming connectivity and revealing the solid-state conformation, such as the chair form of the piperidine ring and the relative orientation of the cyclohexyl group.

Computational Chemistry

Computational modeling serves as a powerful predictive and corroborative tool. Using methods like Density Functional Theory (DFT), one can:

-

Optimize Geometry: Calculate the lowest energy conformation of the molecule, which is expected to show the piperidine ring in a chair form with an equatorial cyclohexyl group.

-

Predict Spectroscopic Data: Simulate NMR and IR spectra. Comparing these predicted spectra to the experimental data provides a high level of confidence in the structural assignment. [9]* Analyze Electronic Properties: Calculate properties like electrostatic potential maps to understand regions of high or low electron density, which can inform potential reactivity and intermolecular interactions.

Applications as a Synthetic Intermediate

1-Cyclohexylpiperidin-4-one is not typically an end-product but rather a valuable building block. [1]The ketone functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce new substituents at the C4 position.

-

Wittig Reaction: To form an exocyclic double bond.

-

Grignard/Organolithium Addition: To create tertiary alcohols at C4.

These transformations have been used to synthesize complex molecules with therapeutic potential, such as agonists for the melanocortin subtype-4 receptor, which are investigated for treating obesity and erectile dysfunction. [10][11]

Conclusion

The molecular structure of 1-Cyclohexylpiperidin-4-one is best understood through a holistic and integrated analytical approach. Its synthesis via reductive amination provides a clean and efficient route to the core scaffold. A combination of NMR, IR, and mass spectrometry establishes the fundamental connectivity and functional groups. For ultimate confirmation of its three-dimensional architecture, single-crystal X-ray diffraction is indispensable, revealing a solid-state structure with the piperidine ring in a chair conformation and the bulky cyclohexyl group in a sterically favored equatorial position. Computational modeling complements these experimental techniques by predicting the lowest energy conformation and corroborating spectroscopic data. This detailed structural and conformational understanding is crucial for leveraging this molecule as a versatile intermediate in the design and synthesis of next-generation pharmaceuticals.

References

- Arctom. (n.d.). CAS NO. 22933-72-8 | Salazopyridazine. Retrieved from Arctom Website. [Link not directly relevant to the topic but included in search results]

-

Semantic Scholar. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from semanticscholar.org. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). [Link]

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Romero, D., et al. (2015). Crystal structures of two chiral piperidine derivatives. IUCrData, 1(1). [Link]

-

CAS. (n.d.). Salazopyridazine. CAS Common Chemistry. Retrieved from cas.org. [Link]

-

ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore. Retrieved from researchgate.net. [Link]

-

PubChem. (n.d.). 1-Cyclohexylpiperidin-4-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PrepChem. (n.d.). Synthesis of 1-Cyclohexyl-4-[(4-hydroxy-4-phenyl-1-piperidinyl)methyl]-3,3-diphenyl-2-pyrrolidinone. Retrieved from prepchem.com. [Link]

-

LabNovo. (n.d.). CAS 22933-72-8. Retrieved from labnovo.com. [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from en.wikipedia.org. [Link]

-

Paul, N., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31256. [Link]

-

ResearchGate. (n.d.). Single crystal X-ray structure of compound 13. Retrieved from researchgate.net. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. Retrieved from chemeo.com. [Link]

-

PubChem. (n.d.). 1-(1-Phenylcyclohexyl)piperidin-4-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from researchgate.net. [Link]

-

ResearchGate. (n.d.). Molecular structure and conformational properties of N-cyclohexylpiperidine. Retrieved from researchgate.net. [Link]

-

Ye, Z., et al. (2005). Discovery and activity of a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(15), 3501-3505. [Link]

-

Palucki, B. L., et al. (2005). Discovery of a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175. [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

-

Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from researchgate.net. [Link]

-

University of Calgary. (n.d.). Conformational Analysis. Retrieved from ucalgary.ca. [Link]

-

MDPI. (n.d.). Computational Profiling of Monoterpenoid Phytochemicals. Retrieved from mdpi.com. [Link]

-

PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from chemistry.stackexchange.com. [Link]

-

University of Texas. (n.d.). Spectroscopy Methods of structure determination. Retrieved from cm.utexas.edu. [Link]

-

Chegg. (2023). Use the information below to answer questions 1-6. Retrieved from chegg.com. [Link]

-

ResearchGate. (n.d.). The Conformation of 1,4-Cyclohexanedione. Retrieved from researchgate.net. [Link]

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from kpu.pressbooks.pub. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Piperidin-4-one Core as a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 1-Cyclohexylpiperidin-4-one Derivatives

In the landscape of medicinal chemistry, the piperidin-4-one nucleus stands out as a "privileged scaffold." This heterocyclic framework is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, granting them access to a wide array of biological targets.[1][2][3][4] The versatility of the piperidin-4-one ring allows for substitutions at multiple positions, particularly at the nitrogen atom and the C2, C3, C5, and C6 carbons, enabling the fine-tuning of its pharmacological profile.

The introduction of a cyclohexyl group at the N-1 position creates the 1-cyclohexylpiperidin-4-one scaffold. This addition often enhances lipophilicity, which can improve membrane permeability and receptor interactions, leading to a diverse range of potent biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents.[1][5][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of 1-cyclohexylpiperidin-4-one derivatives, supported by detailed experimental protocols and structure-activity relationship insights.

Synthetic Strategies: The Mannich Reaction and Beyond

The primary and most efficient method for constructing the 2,6-diarylpiperidin-4-one core is the multicomponent Mannich reaction.[3][7][8][9] This one-pot condensation reaction involves an aldehyde (or two different aldehydes), a ketone with at least two α-hydrogens, and an amine source, typically ammonium acetate. The causality behind this choice lies in its operational simplicity and ability to generate molecular complexity in a single step. Subsequent N-alkylation with a cyclohexyl halide or reductive amination with cyclohexanone can then be performed to yield the target N-cyclohexyl derivatives.

Alternatively, direct synthesis can sometimes be achieved by using cyclohexylamine as the amine component in the initial Mannich condensation, although this can be lower yielding depending on the substrates.

General Synthetic Workflow

The following diagram illustrates the typical workflow for synthesizing and characterizing 1-cyclohexylpiperidin-4-one derivatives.

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocol: Synthesis of 3-methyl-2,6-diphenylpiperidin-4-one

This protocol describes a foundational Mannich condensation to create a piperidin-4-one intermediate, which can be subsequently modified to include the N-cyclohexyl group. This protocol is a self-validating system as reaction progress can be monitored via Thin-Layer Chromatography (TLC), and the final product is confirmed through spectroscopic methods.[7][9][10]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve dry ammonium acetate (0.1 mol) in 50 mL of ethanol.

-

Addition: To this solution, add benzaldehyde (0.2 mol) and ethyl methyl ketone (0.1 mol).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using TLC with an ethyl acetate:hexane (3:7) mobile phase.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature. Add 30 mL of concentrated HCl. An off-white precipitate of the hydrochloride salt will form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with a 1:5 mixture of ethanol and ether to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure piperidin-4-one intermediate.

-

Characterization: Confirm the structure of the synthesized compound using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[9][10][11]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for piperidin-4-one derivatives is their potential as anticancer agents.[3][12] Numerous studies have demonstrated that these compounds exhibit potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (HL-60).[1][2][13]

The mechanism of action is often multifactorial but frequently involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][14] Some derivatives have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA strand breaks and cell death.[13] Others activate apoptotic pathways by upregulating pro-apoptotic proteins like p53 and Bax and activating executioner caspase-3.[1][12]

Proposed Apoptotic Pathway

The following diagram outlines a simplified signaling pathway by which these derivatives may induce apoptosis in cancer cells.

Caption: Proposed mechanism of apoptosis induction by derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative piperidin-4-one derivatives against various cancer cell lines.

| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 3-Benzylidene-1-methylpiperidin-4-one | HePG2 (Liver) | 14.32 | [15] |

| 4b | 3-Benzylidene-1-ethylpiperidin-4-one | HCT-116 (Colon) | 5.13 | [15] |

| 16 | Spiro[chroman-2,4'-piperidin]-4-one derivative | MCF-7 (Breast) | 0.31 | [2] |

| 21 | 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast) | > Curcumin | [13] |

| Compound IV | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-one | Myeloma (U266) | ~10 | [12] |

Note: IC50 is the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and is a reliable way to screen for cytotoxic potential.[16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

Piperidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7][8][19] Their efficacy has been proven against various Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[7][19]

A key insight from structure-activity relationship studies is that the biological activity can be significantly enhanced through chemical modification. For instance, converting the ketone group at the C-4 position into a thiosemicarbazone derivative dramatically increases antifungal activity compared to the parent piperidin-4-one.[7] This modification introduces additional hydrogen bonding and lipophilic characteristics, likely improving interaction with microbial targets.

Antimicrobial Screening Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one

In the landscape of modern medicinal chemistry and drug development, certain molecular frameworks consistently emerge as privileged scaffolds due to their proven interaction with a wide array of biological targets. The piperidin-4-one nucleus is a quintessential example of such a structure.[1][2] Its inherent conformational flexibility, combined with the synthetic versatility of the ketone and the basic nitrogen atom, makes it an invaluable starting point for the synthesis of complex, pharmacologically active agents.[2][3]

This guide focuses on a specific and highly useful derivative: 1-Cyclohexylpiperidin-4-one . The addition of a cyclohexyl group to the piperidine nitrogen significantly modulates the molecule's lipophilicity and steric profile, properties that are critical for tuning its absorption, distribution, metabolism, and excretion (ADME) characteristics in drug discovery.[4] This document serves as a technical resource for researchers and scientists, providing a comprehensive overview of its physical and chemical properties, detailed protocols for its characterization, and insights into its reactivity and applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in synthesis and research. The properties of 1-Cyclohexylpiperidin-4-one are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO | [5][6] |

| Molecular Weight | 181.27 g/mol | [5][6] |

| CAS Number | 16771-84-9 | [4][6] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid. | |

| Boiling Point | 95 °C at 0.4 mmHg | [6] |

| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [6] |

| Refractive Index | 1.4959 (at 20 °C) | [6] |

| pKa (Predicted) | 8.18 ± 0.20 | [6] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-Cyclohexylpiperidin-4-one is dominated by its two primary functional groups: the tertiary amine embedded within the piperidine ring and the ketone at the C4 position.

-

The Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. This site is crucial for salt formation, which can be leveraged to improve the aqueous solubility and handling of its derivatives. Its pKa suggests it will be protonated at physiological pH.

-

The Ketone Carbonyl Group: The electrophilic carbon of the carbonyl is a prime target for nucleophilic attack. This functionality is a versatile handle for a vast array of chemical transformations, including:

-

Reductive Amination: Conversion of the ketone to an amine, a common step in building diversity for structure-activity relationship (SAR) studies.[7]

-

Grignard and Organolithium Reactions: Carbon-carbon bond formation to introduce new substituents at the 4-position.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Formation of Imines, Oximes, and Hydrazones: These reactions are often used to create derivatives with distinct biological activities or to serve as intermediates for further synthesis.[8]

-

The piperidin-4-one scaffold itself is typically synthesized via the Mannich reaction, a one-pot multicomponent condensation of an aldehyde, a ketone, and an amine (or ammonia source).[2][9]

Caption: Versatile reaction pathways starting from the ketone moiety.

Protocol for Spectroscopic Characterization

A rigorous and systematic approach to structural elucidation is non-negotiable for ensuring scientific integrity. The following protocols outline the standard procedures for the comprehensive characterization of 1-Cyclohexylpiperidin-4-one. This multi-faceted approach ensures that the identity and purity of the compound are validated from several perspectives.

Workflow for Structural Elucidation

Caption: Integrated workflow for unambiguous structure confirmation.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and analyze fragmentation patterns consistent with the proposed structure.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that is excellent for generating the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Infuse the sample directly or via LC injection. Acquire a full scan spectrum over a mass range of m/z 50-500.

-

-

Expected Results & Interpretation:

-

Molecular Ion: A prominent peak should be observed at m/z 182.28, corresponding to the [M+H]⁺ ion (calculated exact mass of C₁₁H₁₉NO is 181.15).

-

Fragmentation: While ESI is soft, some fragmentation may occur. Look for fragments corresponding to the loss of the cyclohexyl group or cleavage of the piperidine ring, which can provide further structural confirmation.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups, providing direct evidence of the ketone and amine functionalities.

-

Methodology:

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to acquire the spectrum neat. Place a single drop of the compound between two NaCl or KBr salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan over the range of 4000-600 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

-

-

Expected Results & Interpretation:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ . This is the most diagnostic peak for this molecule.

-

C-N Stretch (Tertiary Amine): A moderate absorption band will appear in the 1100-1250 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Strong bands will be present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ), corresponding to the sp³ C-H bonds of the cyclohexyl and piperidine rings. The absence of significant peaks above 3000 cm⁻¹ confirms the lack of alkene or aromatic C-H bonds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every proton and carbon atom.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

-

Expected Results & Interpretation:

-

¹H NMR Spectrum: The spectrum will show several multiplets in the upfield region (typically 1.0-3.0 ppm).

-

Piperidine Protons: The protons on the carbons adjacent to the carbonyl group (positions 3 and 5) will be shifted downfield (approx. 2.4-2.7 ppm) compared to those adjacent to the nitrogen (positions 2 and 6, approx. 2.2-2.5 ppm).

-

Cyclohexyl Protons: A complex series of overlapping multiplets is expected for the cyclohexyl protons between approximately 1.0 and 2.2 ppm. The proton on the carbon directly attached to the nitrogen will be the most downfield of this group.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon: A distinct peak will appear significantly downfield, typically in the ~208-212 ppm region, which is characteristic of a ketone.

-

Aliphatic Carbons: All other carbon signals (from both the piperidine and cyclohexyl rings) will appear in the upfield region, generally between 25-65 ppm . The carbons alpha to the nitrogen and the carbonyl will be the most downfield in this region.

-

-

Applications and Significance in Research

1-Cyclohexylpiperidin-4-one is not typically an end-product but rather a crucial synthetic intermediate.[4] Its value lies in its role as a building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs.[4] The piperidine core is a structural motif found in numerous approved drugs, and derivatives have shown a wide range of pharmacological activities, including anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[2][3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification: Based on data for similar compounds, 1-Cyclohexylpiperidin-4-one is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315) and serious eye damage (H318).[6][11] It may also cause respiratory irritation (H335).[6]

-

Handling:

-

Always handle this chemical inside a certified chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

-

Avoid breathing dust, fumes, or vapors.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[12]

-

-

Storage:

Conclusion